molecular formula C7H3ClFN B1347047 2-Chloro-5-fluorobenzonitrile CAS No. 57381-56-3

2-Chloro-5-fluorobenzonitrile

Cat. No.: B1347047
CAS No.: 57381-56-3
M. Wt: 155.55 g/mol
InChI Key: HBTXAKDVIXNVHZ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H3ClFN. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the inhibition of cellulose synthesis. It interacts with enzymes and proteins involved in the synthesis of cell-wall polysaccharides. For instance, it has been shown to inhibit the incorporation of glucose into cell-wall polymers in cotton fibers . This inhibition is specific to cellulose synthesis, making this compound a valuable tool for studying cell-wall biosynthesis.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting cellulose synthesis, which is crucial for maintaining cell wall integrity. This inhibition can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. The compound’s impact on cell-wall synthesis can affect the overall growth and development of plant cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellulose synthase enzymes. By binding to these enzymes, it inhibits their activity, preventing the polymerization of glucose into cellulose. This inhibition disrupts the normal function of cellulose synthase, leading to a decrease in cellulose production. Additionally, this compound may affect other enzymes involved in cell-wall biosynthesis, further impacting the overall process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the inhibitory effects on cellulose synthesis can be reversed upon removal of the compound, with recovery to near control levels . This indicates that this compound is relatively stable and its effects are reversible, making it suitable for controlled experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and specific inhibition of cellulose synthesis. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to cell-wall biosynthesis. It interacts with enzymes such as cellulose synthase, inhibiting their activity and affecting the overall metabolic flux. The compound’s presence can lead to changes in metabolite levels, particularly those involved in the synthesis of cell-wall polysaccharides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in inhibiting cellulose synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Substituted benzonitriles.

    Reduction: 2-chloro-5-fluoroaniline.

    Oxidation: 2-chloro-5-fluorobenzoic acid.

Scientific Research Applications

2-Chloro-5-fluorobenzonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-chloro-5-fluorobenzonitrile depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzonitrile
  • 3-Chloro-5-fluorobenzonitrile
  • 2-Bromo-5-fluorobenzonitrile

Uniqueness

2-Chloro-5-fluorobenzonitrile is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug development and other applications .

Properties

IUPAC Name

2-chloro-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTXAKDVIXNVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205976
Record name 2-Chloro-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-56-3
Record name 2-Chloro-5-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-fluorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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